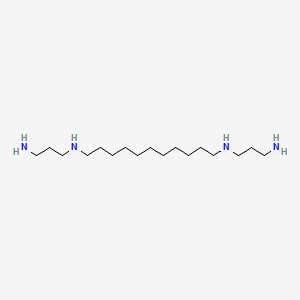
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine is a linear polyamine compound with the molecular formula C17H40N4. This compound is characterized by its two primary amine groups located at the ends of the molecule, connected by a long hydrocarbon chain. It is known for its versatility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine typically involves the reaction of 1,11-undecanediamine with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine undergoes several types of chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of N1,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in polyamine metabolism, thereby affecting cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A shorter-chain analogue with similar chemical properties.
N,N’-Bis(3-aminopropyl)-1,5-pentanediamine: Another analogue with a different chain length.
Uniqueness
N~1~,N~11~-Bis(3-aminopropyl)undecane-1,11-diamine is unique due to its longer hydrocarbon chain, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where longer chain lengths are advantageous, such as in the synthesis of polymers and other materials.
Eigenschaften
CAS-Nummer |
163404-98-6 |
|---|---|
Molekularformel |
C17H40N4 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
N,N'-bis(3-aminopropyl)undecane-1,11-diamine |
InChI |
InChI=1S/C17H40N4/c18-12-10-16-20-14-8-6-4-2-1-3-5-7-9-15-21-17-11-13-19/h20-21H,1-19H2 |
InChI-Schlüssel |
REXLWEAHHGCPRA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCNCCCN)CCCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


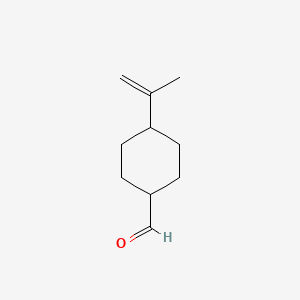
![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![[(1S,2R,3R)-3-(2-amino-6-iodopurin-9-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B14281584.png)
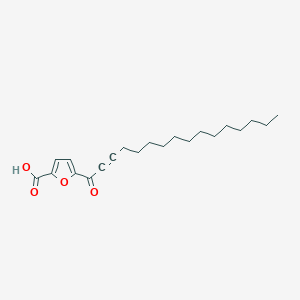
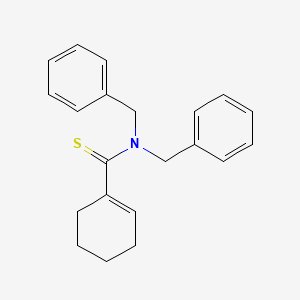
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
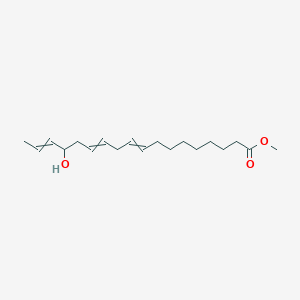
![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
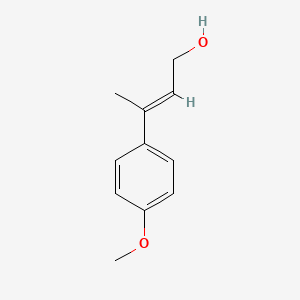
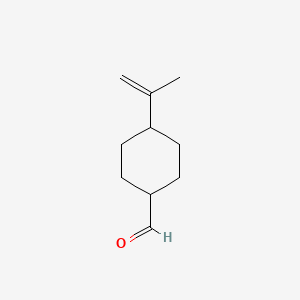
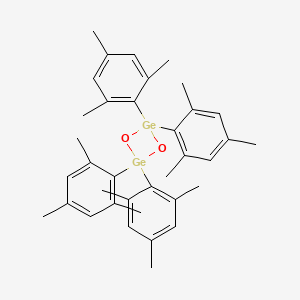
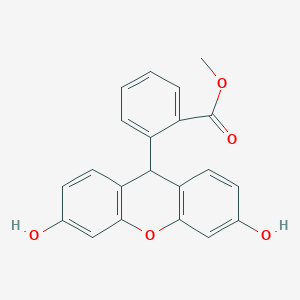
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
